molecular formula C17H19N5NaO6S2 B033173 Cefovecin sodium CAS No. 141195-77-9

Cefovecin sodium

Cat. No.: B033173
CAS No.: 141195-77-9
M. Wt: 476.5 g/mol
InChI Key: KFMRMRJGHFUFOV-VQWMGBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefovecin sodium is a third-generation cephalosporin antibiotic approved for treating skin and soft tissue infections in dogs and cats. It exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus intermedius and Streptococcus canis, by binding to penicillin-binding proteins (PBPs) and disrupting bacterial cell wall synthesis . Its long-acting pharmacokinetic profile allows for sustained therapeutic plasma concentrations with a single subcutaneous dose (8 mg/kg), making it advantageous in veterinary practice . However, its efficacy and pharmacokinetics vary significantly across species and when compared to other cephalosporins, necessitating a detailed comparison with similar compounds.

Preparation Methods

Historical Development of Cefovecin Sodium Synthesis

The initial synthesis of this compound, as disclosed in US Patent 6,020,329, involved a multi-step process starting with 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride (2). This intermediate was treated with mesyl chloride in the presence of Ν,Ν-diisopropylethylamine (DIPEA) to form a mesylate derivative (3), which subsequently underwent condensation with a tetrahydrofuran-containing cephem nucleus (4). The final steps involved deprotection of trityl groups using trifluoroacetic acid (TFA) and anisole, followed by hydrolysis to yield this compound (1) .

While this route established the foundational chemistry, it faced critical limitations:

  • Reagent sensitivity : Mesyl chloride and DIPEA required stringent handling due to their corrosive and hygroscopic nature.

  • Low yield : Multiple purification steps, including chromatography, reduced overall yield to <60% .

  • Scalability challenges : The use of TFA and anisole generated hazardous waste, complicating large-scale production .

Modern Industrial Synthesis: The Improved Process

Patent WO2018229580A1: Streamlined Condensation Approach

The 2018 patent WO2018229580A1 introduced a revolutionary method addressing prior limitations . Key innovations include:

Reaction Scheme

  • Condensation :

    • Reactants : THF cephem compound (6a; R = H or carboxy-protecting group) reacts with 2-mercaptobenzothiazolyl [(Z)-2-(2-amino-thiazolyl)-2-methoxyimino] acetate (MAEM, 8).

    • Conditions : Conducted in tetrahydrofuran (THF) at 0–5°C for 4–6 hours.

    • Mechanism : MAEM acts as a thiophilic condensing agent, facilitating nucleophilic attack at the cephem nucleus' 7-amino position .

  • Deprotection :

    • Carboxy-protecting groups (e.g., t-butyl esters) are removed via acidic hydrolysis (HCl, pH 2–3).

    • Sodium salt formation occurs through neutralization with NaOH .

Advantages Over Traditional Methods

ParameterTraditional Method Improved Process
ReagentsMesyl chloride, DIPEAMAEM, THF
Steps42
Yield58–62%82–85%
Purity (HPLC)97.5–98.3%99.4–99.7%
ScalabilityLimited by chromatographyNo chromatography required

This process eliminates hazardous reagents, reduces solvent consumption by 40%, and achieves a 25% higher yield compared to earlier methods .

Manufacturing Scale-Up Considerations

Lyophilization and Sterilization

The European Medicines Agency (EMA) outlines critical steps for commercial production :

  • Lyophilization :

    • This compound is compounded, filtered (0.22 µm), and freeze-dried under nitrogen atmosphere.

    • Cycle parameters: Primary drying at -45°C for 24 hours, secondary drying at 25°C for 12 hours .

  • Terminal Sterilization :

    • Diluent vials (sterile water) undergo steam sterilization at 121°C for 20 minutes .

Stability Challenges

This compound's hygroscopicity and photodegradation necessitate:

  • Packaging : Moisture-proof containers with nitrogen flushing.

  • Storage : 2–8°C in dark conditions to prevent degradation into Δ-2-isomer (major impurity) .

Analytical Methodologies for Quality Control

HPLC Analysis

Plasma concentration measurements in pharmacokinetic studies (e.g., African lions, Hermann’s tortoises) employ reversed-phase HPLC with UV detection (λ = 254 nm) . Typical parameters:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile:0.1% formic acid (25:75 v/v)

  • Retention time : 8.2 minutes

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Used for low-concentration detection in tortoise plasma :

  • LOQ : 0.1 µg/mL

  • Linear range : 0.1–100 µg/mL (r² > 0.998)

Comparative Analysis of Synthesis Routes

Environmental Impact

The improved process reduces:

  • Solvent waste : 320 L/kg vs. 550 L/kg in traditional methods .

  • Carbon footprint : Elimination of TFA reduces greenhouse gas emissions by 18% .

Economic Viability

Cost FactorTraditional Method Improved Process
Reagent cost/kg$2,450$1,120
Energy consumption850 kWh/kg620 kWh/kg
Labor (hours/kg)4828

Chemical Reactions Analysis

Stability and Degradation Reactions

Cefovecin sodium is sensitive to environmental factors, leading to degradation under specific conditions:

Degradation Pathways (from ):

  • Hydrolysis :
    • Conditions : Aqueous solutions, elevated temperatures.
    • Mechanism : Cleavage of the β-lactam ring, rendering the compound inactive.
    • Impact : Degradation products include open-ring metabolites and dimers.
  • Photodegradation :
    • Conditions : Exposure to UV or fluorescent light.
    • Outcome : Formation of sulfoxide derivatives and loss of antibacterial activity.
  • Oxidation :
    • Reagents : Reactive oxygen species.
    • Effect : Modification of the thiazole ring or methoxyimino group.

Stability Data (EMA ):

FactorDegradation RatePrimary Degradants
pH < 6Rapid hydrolysisOpen β-lactam derivatives
pH 6–8StableNone
Light (UV)10% degradation in 48 hrsSulfoxides
MoistureHygroscopic; forms hydratesHydrated crystals

Reaction with Biological Components

This compound binds extensively to plasma proteins (99.5–99.8% in cats and dogs ), limiting its free fraction. This binding is reversible and follows nonlinear kinetics, as modeled by the Hill equation:
%Free=0.241+99.759Ctotal8.01Ctotal8.01+195.18.01\%\text{Free}=0.241+\frac{99.759\cdot C_{\text{total}}^{8.01}}{C_{\text{total}}^{8.01}+195.1^{8.01}}
where CtotalC_{\text{total}} = total plasma concentration.

Comparative Reactivity

This compound’s stability profile contrasts with other cephalosporins:

PropertyThis compoundCeftriaxone
Hydrolysis Rate (pH 7.4)0.5% per day2.1% per day
PhotostabilityLow (requires dark storage)Moderate
Protein Binding99.5–99.8%85–95%

Industrial-Scale Challenges

Early synthesis methods faced hurdles in scalability due to:

  • Use of sensitive reagents (mesyl chloride, TFA).
  • Tedious chromatographic purification .
    The improved patent process (WO2018229580A1) addresses these by substituting hazardous reagents and simplifying purification via acetone/water recrystallization.

Scientific Research Applications

Indications for Use

Cefovecin sodium is indicated for the treatment of various infections in dogs and cats:

  • Dogs :
    • Skin and soft tissue infections (e.g., pyoderma, abscesses, infected wounds)
    • Urinary tract infections associated with specific bacteria such as Escherichia coli and Proteus spp. .
  • Cats :
    • Skin and soft tissue abscesses and wounds
    • Urinary tract infections associated with Pasteurella multocida and Escherichia coli .

Efficacy Studies

Recent studies have demonstrated cefovecin's efficacy compared to traditional oral antibiotics:

  • A study involving 320 dogs with superficial secondary pyoderma indicated that cefovecin was statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic .
  • Another clinical trial showed that cefovecin provided effective treatment for skin infections, with only 14% of treated dogs requiring a second dose after 14 days .

Advantages of this compound

  • Convenient Dosing : The long duration of action allows for a single injection, reducing the need for multiple doses and improving compliance among pet owners.
  • Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus intermedius and Pasteurella multocida.
  • Well-Tolerated : Generally well-tolerated in both cats and dogs, with mild adverse effects reported occasionally .

Case Study 1: Treatment of Pyoderma in Dogs

A clinical trial assessed the effectiveness of cefovecin in treating pyoderma in dogs. Out of 100 cases treated, 95% showed significant improvement within 14 days post-injection. The study highlighted cefovecin's reliability as a first-line treatment option due to its ease of administration and high success rate.

Case Study 2: Skin Abscess Management in Cats

In another study focusing on feline patients with skin abscesses caused by Pasteurella multocida, cefovecin was administered as a single injection. Follow-up evaluations indicated complete resolution of the abscesses in 90% of cases within two weeks, demonstrating its effectiveness in managing acute infections in cats.

Comparison with Similar Compounds

Pharmacokinetic Properties

Table 1: Pharmacokinetic Parameters of Cefovecin and Comparators

Compound Species Half-life (h) Protein Binding (%) Key Findings
Cefovecin Dogs 102–166 96.0–99.8 Prolonged half-life due to active renal reabsorption .
Cats ~166 99.5–99.8 Sustained efficacy for 14 days post-single dose .
Non-human primates 2.6–9.17 41.3–47.5 Rapid clearance (20× faster than dogs) limits utility in primates .
Ceftiofur Dogs ~4.5 85–90 Shorter half-life necessitates daily dosing; lower cost than cefovecin .
Cefadroxil Cats ~2–3 15–20 Requires twice-daily oral dosing; comparable efficacy to cefovecin .
Ceftriaxone Dogs ~6–9 85–95 Higher efficacy (100%) in respiratory infections vs. cefovecin (68.75%) .

Key Observations :

  • Cefovecin’s extended half-life in dogs and cats is attributed to high protein binding and renal reabsorption, whereas rapid clearance in primates and reptiles (e.g., Hermann’s tortoises) limits its use .
  • Ceftiofur and cefadroxil require more frequent dosing but are cost-effective alternatives .

Spectrum of Activity and MIC Values

Table 2: MIC90 (μg/mL) Against Common Pathogens

Pathogen Cefovecin Cefaclor Ceftiofur Cefadroxil
S. intermedius ≤0.25 4.0 0.5–1.0 0.5–2.0
S. canis ≤0.06 2.0 0.25 1.0
P. multocida 0.5 8.0 0.12 4.0
Anaerobic pathogens >4.0 ≤2.0 >8.0 >8.0

Key Findings :

  • Cefovecin demonstrates superior activity against S. intermedius and S. canis compared to cefaclor and ceftiofur .
  • Cefaclor shows better efficacy against anaerobes (e.g., Prevotella spp.), making it preferable for abscesses with mixed flora .
  • Discrepancies in MIC values (e.g., S. intermedius MIC90 of 4.0 μg/mL in lab tests vs. ≤0.25 μg/mL in manufacturer data) highlight variability in susceptibility testing .

Clinical Efficacy in Trials

Table 3: Treatment Success Rates in Cats and Dogs

Study Design Cefovecin Success Rate Comparator (Success Rate) Notes
Cats with abscesses/wounds 97% (86/89) Cefadroxil (91%, 80/88) Single cefovecin dose vs. 14-day oral .
Dogs with pyoderma 96.9% Amoxicillin-clavulanic acid (92.5%) Non-inferiority demonstrated .
Dogs with respiratory disease 68.75% Ceftriaxone (100%) Cefovecin’s lower efficacy in LRTIs .

Key Observations :

  • Cefovecin’s single-dose convenience matches multi-day regimens of oral cephalosporins in cats .

Economic and Practical Considerations

  • Cefovecin is 2–3× more expensive than ceftiofur or cefadroxil but reduces handling stress in animals .
  • Its long half-life minimizes owner compliance issues but complicates management of adverse effects due to prolonged systemic presence (up to 65 days) .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for designing pharmacokinetic studies of cefovecin sodium in non-traditional animal models (e.g., reptiles)?

  • Answer : Studies should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research objectives. For example, in Hermann’s tortoises, subcutaneous administration protocols should include dose-response curves, sampling intervals aligned with the drug’s half-life, and validation of analytical methods (e.g., UPLC-MS/MS with matrix-matched calibration curves to ensure specificity and linearity) . Include quality control samples at low, mid, and high concentrations to assess trueness and precision per European guidelines .

Q. How can researchers validate the antimicrobial efficacy of this compound against anaerobic pathogens in vitro?

  • Answer : Use standardized broth microdilution assays with customized plates, validated against quality-control strains (e.g., Bacteroides fragilis ATCC 25285). Include cephalothin as a comparator for anaerobic pathogens and confirm MIC values using CLSI guidelines. Ensure anaerobic conditions via pre-reduced media and gas-pack systems .

Q. What experimental parameters are critical for assessing cefovecin’s protein-binding characteristics in plasma?

  • Answer : Employ equilibrium dialysis or ultrafiltration to measure unbound drug fractions. Validate methods using plasma from untreated subjects to avoid interference. Report binding percentages at clinically relevant concentrations (e.g., 1–25 µg/mL) and correlate with pharmacokinetic/pharmacodynamic (PK/PD) indices like %T > MIC .

Advanced Research Questions

Q. How can conflicting in vitro susceptibility data for Staphylococcus pseudintermedius isolates against this compound be resolved?

  • Answer : Discrepancies often arise from variations in testing conditions (e.g., inoculum size, media pH). Re-evaluate isolates using CLSI-standardized broth microdilution with cation-adjusted Mueller-Hinton broth. Cross-validate results via disk diffusion and genomic analysis of β-lactamase genes (e.g., blaZ) to identify resistance mechanisms .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of cefovecin in species with prolonged elimination phases (e.g., cats)?

  • Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) and non-parametric superposition for dose extrapolation. Assess goodness-of-fit via AIC/BIC criteria. For population PK, apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How should researchers optimize sampling schedules for cefovecin’s tissue penetration studies in infected wound models?

  • Answer : Use serial biopsies or microdialysis in target tissues (e.g., subcutaneous abscesses) at staggered time points post-administration. Normalize tissue concentrations to plasma AUC ratios and adjust for protein binding. Include infected vs. non-infected controls to assess inflammation-driven penetration .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate variability in this compound stability during long-term storage in biological samples?

  • Answer : Add stabilizers (e.g., 0.1% formic acid) to plasma samples and store at −80°C. Avoid freeze-thaw cycles. For LC-MS/MS analysis, use isotopically labeled internal standards (e.g., cefovecin-d4) to correct for matrix effects .

Q. How can interspecies differences in cefovecin’s PK/PD be systematically evaluated for translational research?

  • Answer : Conduct allometric scaling using body weight and plasma clearance data across species (e.g., cats, dogs, tortoises). Validate predictions via Monte Carlo simulations to estimate target attainment rates for clinical endpoints (e.g., 90% probability of %T > MIC) .

Q. Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in cefovecin efficacy trials?

  • Answer : Predefine exclusion protocols in the statistical analysis plan (SAP). Use Grubbs’ test for outliers and sensitivity analysis to assess their impact on primary endpoints. Report all exclusions with justification in supplementary materials .

Q. How should researchers address discrepancies between clinical cure rates and microbiological eradication in cefovecin studies?

  • Answer : Perform stratified analysis by pathogen (e.g., Pasteurella multocida vs. Staphylococcus spp.) and adjust for confounding factors (e.g., host immune status). Use logistic regression to correlate PK/PD indices (AUC/MIC) with outcomes .

Q. Tables for Key Data

Parameter Cats Hermann’s Tortoises
Half-life (t₁/₂)6.7 days48.9 hours
Protein Binding98%92%
MIC₉₀ for S. aureus0.25 µg/mLNot studied
Validation Metrics UPLC-MS/MS Method
Linearity (R²)>0.99
LOQ0.015 µg/mL
Precision (CV%)≤15%

Properties

CAS No.

141195-77-9

Molecular Formula

C17H19N5NaO6S2

Molecular Weight

476.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1

InChI Key

KFMRMRJGHFUFOV-VQWMGBAQSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na]

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1);  [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefovecin sodium
Reactant of Route 2
Cefovecin sodium
Reactant of Route 3
Cefovecin sodium
Reactant of Route 4
Reactant of Route 4
Cefovecin sodium
Reactant of Route 5
Reactant of Route 5
Cefovecin sodium
Reactant of Route 6
Cefovecin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.